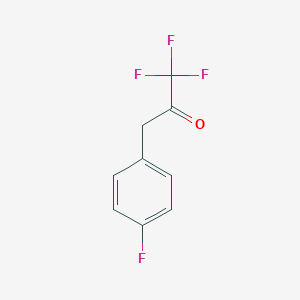

3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone is an organofluorine compound characterized by the presence of a trifluoromethyl group and a fluorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone typically involves the trifluoromethylation of a precursor compound. One common method is the visible-light-induced radical denitrogenative trifluoromethylation of a corresponding vinyl azide, followed by a Cs₂CO₃-mediated defluorinative cyclization of the resultant azine . Sodium trifluoromethanesulfinate is often used as a precursor for CF₃ radicals, and graphitic carbon nitride (g-C₃N₄) serves as an efficient heterogeneous photocatalyst .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. The use of environmentally friendly and cost-effective catalysts, such as g-C₃N₄, is particularly advantageous for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds .

Aplicaciones Científicas De Investigación

3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Mecanismo De Acción

The mechanism of action of 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone involves its interaction with molecular targets through its fluorinated groups. The trifluoromethyl group enhances the compound’s ability to bind to biological membranes and receptors, increasing its efficacy and stability . The specific pathways and targets depend on the context of its application, such as drug development or material science.

Comparación Con Compuestos Similares

3-(4-Fluorophenyl)-1H-pyrazole: This compound shares the fluorophenyl group but differs in its core structure, leading to different chemical properties and applications.

Indole Derivatives: These compounds also contain aromatic fluorine groups and are used in various biological and medicinal applications.

Uniqueness: 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, membrane permeability, and binding affinity, making it valuable in diverse scientific and industrial applications .

Actividad Biológica

3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone, also known by its CAS number 1735-92-8, is an organofluorine compound notable for its trifluoromethyl and fluorophenyl groups. Its unique structure imparts distinct chemical and biological properties that make it valuable in various fields, including medicinal chemistry and agrochemicals.

Chemical Structure and Properties

- Molecular Formula: C₉H₆F₄O

- Molecular Weight: 206.14 g/mol

- CAS Number: 1735-92-8

The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing it to effectively permeate biological membranes and interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with cellular receptors and membranes. The trifluoromethyl group increases binding affinity and metabolic stability, making it a promising candidate for drug development.

Key Mechanisms:

- Membrane Permeability: The compound's structure allows it to cross lipid membranes efficiently.

- Receptor Binding: It can bind to various receptors, potentially modulating their activity.

Applications in Drug Discovery

Research has highlighted the potential of this compound in drug discovery. It serves as a building block for synthesizing more complex fluorinated compounds that exhibit biological activity.

Case Studies

- Anticancer Activity:

- A study demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death1.

- Anti-inflammatory Properties:

- Research indicated that compounds similar to this compound could selectively inhibit neutrophil chemotaxis without affecting CXCL8 binding to CXCR1/2 receptors. This suggests potential therapeutic applications in managing inflammatory diseases2.

Toxicity Studies

Toxicity assessments using cell-based assays have shown that this compound exhibits cytotoxic effects at certain concentrations. For example, an IC50 value of approximately 35 μM was reported in specific cell lines1. The mechanism appears to involve mitochondrial dysfunction and increased apoptotic markers.

Comparative Analysis

To understand the unique properties of this compound better, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(4-Fluorophenyl)-propenone | Similar fluorophenyl structure | Induces apoptosis in cancer cells |

| 1-(4-Morpholinophenyl)-3-(4-fluorophenyl)-propenone | Contains morpholine; enhances solubility | Potent apoptosis inducer with lower IC50 |

| Indole Derivatives | Aromatic fluorine groups | Used in various medicinal applications |

Propiedades

IUPAC Name |

1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEDPCRQZJYHIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568438 |

Source

|

| Record name | 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1735-92-8 |

Source

|

| Record name | 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.